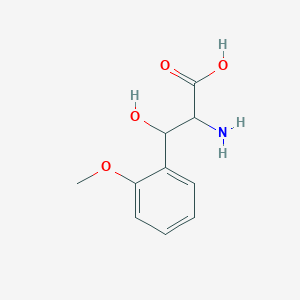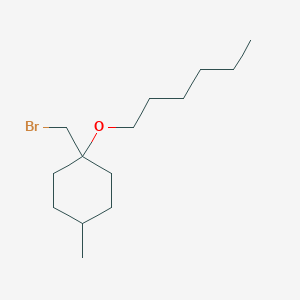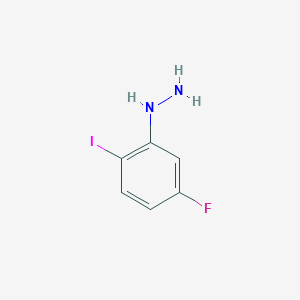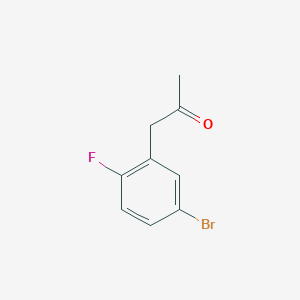
1-Amino-3-(2-bromophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(2-bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H12BrNO It is a chiral amino alcohol, featuring both an amino group and a hydroxyl group attached to a propyl chain that is substituted with a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-3-(2-bromophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amino alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-(2-bromophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a primary or secondary amine
Substitution: Formation of azides, nitriles, or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(2-bromophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 1-amino-3-(2-bromophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-(2-bromophenyl)propan-2-ol can be compared with other similar compounds, such as:
- 1-Amino-3-(3-bromophenyl)propan-2-ol
- 1-Amino-3-(4-bromophenyl)propan-2-ol
- 1-Amino-3-(2-chlorophenyl)propan-2-ol
Uniqueness: The position of the bromine atom on the phenyl ring significantly influences the compound’s chemical properties and biological activity. For example, the 2-bromophenyl derivative may exhibit different reactivity and binding characteristics compared to the 3- or 4-bromophenyl derivatives.
Eigenschaften
Molekularformel |
C9H12BrNO |
|---|---|
Molekulargewicht |
230.10 g/mol |
IUPAC-Name |
1-amino-3-(2-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8,12H,5-6,11H2 |
InChI-Schlüssel |
VOLLTUANSVUHHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(CN)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















